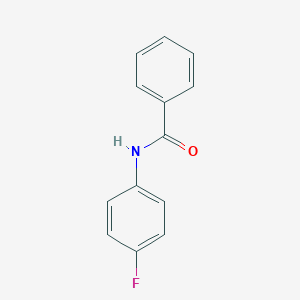

N-(4-fluorophenyl)benzamide

描述

“N-(4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H10FNO. It has a molecular weight of 215.22 g/mol . This compound belongs to the class of organic compounds known as n-benzylbenzamides .

Synthesis Analysis

The synthesis of benzamides, including “N-(4-fluorophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)benzamide” includes a benzamide moiety that is N-linked to a 4-fluorophenyl group . The InChIKey of the compound is OMWWTMOLTFYGAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(4-fluorophenyl)benzamide” has several computed properties. It has a XLogP3 value of 2.7, indicating its partition coefficient between octanol and water. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are both 215.074642105 g/mol. The topological polar surface area is 29.1 Ų. It has a heavy atom count of 16 .科学研究应用

Crystal Structure and Morphology :

- N-(4-fluorophenyl)benzamide derivatives demonstrate polymorphism, characterized by different morphologies such as needles and plates in crystallization. Strong hydrogen bonds and weak intermolecular interactions play a critical role in this behavior, which can have implications for the development of pharmaceuticals and materials science (Chopra & Row, 2005).

Neuroimaging Applications :

- Derivatives of N-(4-fluorophenyl)benzamide, used as molecular imaging probes in positron emission tomography (PET), have been employed to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This application is crucial for understanding and potentially treating neurological conditions (Kepe et al., 2006).

Antipathogenic Activity :

- Acylthioureas containing N-(4-fluorophenyl)benzamide structures have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Spectroscopic Properties :

- Studies on the spectroscopic properties of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a related compound, provide insights into the molecular behavior and interactions, such as hydrogen bond weakening and charge transfer interactions. This research is significant for understanding the fundamental properties of these compounds (Ushakumari et al., 2008).

Cancer Research :

- Benzamide derivatives, including those related to N-(4-fluorophenyl)benzamide, have shown potential as histone deacetylase inhibitors with marked antitumor activity. This application is particularly promising in the development of new cancer therapies (Saito et al., 1999).

Synthetic Chemistry :

- The synthesis of compounds like (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, derived from N-(4-fluorophenyl)benzamide, highlights the potential of these compounds in the field of synthetic chemistry for creating novel heterocyclic derivatives (Pancrazzi et al., 2017).

Drug Metabolism Studies :

- Research on the metabolism of compounds like SB-649868, which are related to N-(4-fluorophenyl)benzamide, provides essential insights into the pharmacokinetics and metabolism of potential therapeutic agents (Renzulli et al., 2011).

属性

IUPAC Name |

N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWWTMOLTFYGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287640 | |

| Record name | N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)benzamide | |

CAS RN |

366-75-6 | |

| Record name | N-(4-Fluorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC51888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)

![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)